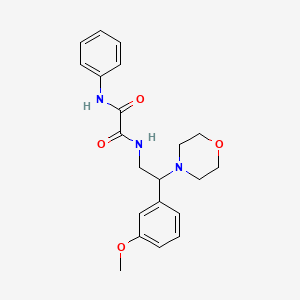
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-phenyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-phenyloxalamide is a useful research compound. Its molecular formula is C21H25N3O4 and its molecular weight is 383.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-phenyloxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C21H24N2O4
- Molecular Weight : 368.43 g/mol
- IUPAC Name : this compound
This compound features a morpholino group and an oxalamide moiety, which are significant for its biological interactions.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, including glutathione S-transferase (GST), which plays a critical role in detoxification processes in cells. Inhibition of GST can lead to increased oxidative stress in cancer cells, promoting apoptosis .
- Anti-inflammatory Properties : Studies suggest that this compound exhibits anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and inhibiting nitric oxide (NO) production in activated macrophages .
- Antioxidant Activity : The presence of the methoxy group may enhance the antioxidant properties of the compound, contributing to its protective effects against oxidative damage .
1. Anticancer Activity
Several studies have reported on the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound induces cytotoxicity through apoptosis. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .
- Animal Models : Preclinical studies in animal models have shown that treatment with this compound significantly reduces tumor growth compared to control groups, indicating its potential as an anticancer agent .
2. Anti-inflammatory Activity
The anti-inflammatory properties have been assessed through various assays:
- Nitric Oxide Production : The compound effectively inhibited lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages, highlighting its potential in treating inflammatory diseases .
- Cytokine Modulation : Inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced upon treatment with the compound, further supporting its anti-inflammatory action .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | |
| Anti-inflammatory | Inhibits NO production in macrophages | |
| Antioxidant | Scavenges free radicals |
Case Study 1: Anticancer Efficacy
In a study conducted on breast cancer cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity.
Case Study 2: Anti-inflammatory Effects
In another study focusing on rheumatoid arthritis models, administration of the compound resulted in significant reductions in joint swelling and inflammatory markers compared to untreated controls, indicating its therapeutic potential in chronic inflammatory conditions.
特性
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-18-9-5-6-16(14-18)19(24-10-12-28-13-11-24)15-22-20(25)21(26)23-17-7-3-2-4-8-17/h2-9,14,19H,10-13,15H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXIRXAGQCODMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














